5-(Piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole hydrochloride is a chemical compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing oxygen and nitrogen in their ring structure. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties. The specific arrangement of piperidine and pyridine rings contributes to its biological activity, making it a subject of interest for various scientific studies.
The synthesis and characterization of 5-(Piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole hydrochloride have been documented in various scientific literature. It is often synthesized in laboratory settings for research purposes, particularly in studies related to drug development and pharmacology.
This compound can be classified as:
The synthesis of 5-(Piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole hydrochloride typically involves the following steps:
The synthesis may require specific conditions such as controlled temperature and pressure, along with the use of solvents like dimethylformamide or acetonitrile. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.
The molecular formula of 5-(Piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole hydrochloride is CHClNO. Its structure features:
Key structural data include:
5-(Piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole hydrochloride can participate in various chemical reactions:
Reactions are typically conducted under controlled conditions to optimize yields and minimize side products. Analytical techniques such as High Performance Liquid Chromatography (HPLC) are used for monitoring reaction progress.
The mechanism of action for 5-(Piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole hydrochloride is not fully elucidated but may involve:
Research indicates potential activity against various targets including enzymes involved in inflammation or cancer progression.
Key physical properties include:
Chemical properties encompass:
5-(Piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole hydrochloride has several applications in scientific research:
The 1,2,4-oxadiazole heterocycle—a five-membered ring featuring one oxygen and two nitrogen atoms—has transitioned from a synthetic curiosity to a privileged scaffold in drug design. First synthesized in 1884 by Tiemann and Krüger, its biomedical relevance remained unexplored until the mid-20th century. The discovery of Oxolamine in the 1960s as a clinically effective antitussive marked the first therapeutic application of this scaffold [1] [4]. Subsequent decades witnessed accelerated interest, with the identification of natural 1,2,4-oxadiazoles like Phidianidine A and B (isolated from the marine mollusk Phidiana militaris in 2011), which demonstrated cytotoxic activity against tumor cell lines (e.g., HeLa, CaCo-2) and targeted protein-tyrosine phosphatase 1B [1] [9].
By 2020, over 15 clinically approved drugs incorporated this heterocycle, including:
Scientific publications on medicinal applications of 1,2,4-oxadiazoles doubled between 2005–2020, reflecting its versatility across therapeutic areas: anticancer, antimicrobial, anti-inflammatory, and antiparasitic agents [1] [8].
Table 1: Evolution of Key 1,2,4-Oxadiazole-Based Therapeutics
Year | Compound | Therapeutic Area | Molecular Target |
---|---|---|---|
1960s | Oxolamine | Antitussive | Unknown (peripheral cough receptor) |
1990s | Pleconaril | Antiviral | Viral capsid protein VP1 |
2000s | Fasiplon | Anxiolytic | GABA~A~ receptor |
2010s | Ataluren | Muscular dystrophy | Ribosomal readthrough machinery |
2024 | SL44 (derivative) | Anticancer (HCC) | Human caseinolytic protease P |
The strategic incorporation of 1,2,4-oxadiazoles in drug design stems from their role as bioisosteres—functionally and sterically analogous replacements for labile functional groups. Key bioisosteric equivalences include:
Table 2: Bioisosteric Advantages Over Conventional Functional Groups
Property | Ester Group | Amide Group | 1,2,4-Oxadiazole |
---|---|---|---|
Metabolic stability | Low | Moderate | High |
Hydrogen-bond acceptors | 2 | 2 | 3 |
Dipole moment (Debye) | 1.5–1.8 | 3.0–3.5 | 3.8–4.2 |
Hydrolytic resistance | Poor | Moderate | Excellent |
These properties enable 1,2,4-oxadiazoles to overcome limitations of peptidomimetics and ester-containing drugs, particularly in orally bioavailable agents requiring prolonged systemic exposure [1] [5].
The hybrid architecture of 5-(Piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole hydrochloride integrates three pharmacophoric elements into a singular entity:
This trifunctional design enables multitarget engagement. In hepatocellular carcinoma (HCC), derivatives like SL44 act as agonists of human caseinolytic protease P (HsClpP), inducing degradation of respiratory chain subunits (EC~50~ = 1.30 μM). The compound’s antiproliferative activity against HCCLM3 cells (IC~50~ = 3.1 μM) stems from mitochondrial dysfunction and apoptosis induction [2]. Physicochemical profiling via SwissADME predicts optimal drug-likeness:
Table 3: Molecular Properties of 5-(Piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-Oxadiazole Hydrochloride
Parameter | Value | Significance |
---|---|---|
Molecular formula | C~12~H~13~N~4~O·HCl | Salt former enhances solubility |
Rotatable bonds | 2 | Conformational flexibility for target fitting |
Aromatic rings | 2 | Stabilizes protein binding via π-stacking |
Water solubility | >10 mM (HCl salt) | Suitable for IV/oral formulations |
Bioavailability score | 0.85 | High probability of oral absorption |
The scaffold’s synthetic accessibility via microwave-assisted cyclization (yields >80%) further positions it as a versatile template for anticancer drug development [2] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7